{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol

Synthetic Intermediate API Synthesis Medicinal Chemistry

Sourcing a reliable, high-purity piperazine-benzyl alcohol building block for API synthesis can be challenging. CAS 622381-65-1 directly addresses this need as a versatile pharmaceutical intermediate and linker precursor. Its methylene spacer provides distinct conformational flexibility for kinase-targeted library construction, validated by citation in patents WO2003/91249 A1 and US2008/188467 A1. - Commercial availability at 97% assay purity (HPLC) with a defined melting point of 96-98°C ensures batch-to-batch consistency for reproducible synthesis. - The basic piperazine moiety (LogP 0.802) supports salt formation and quaternization, simplifying purification workflows. - Offered in amber glass bottles by ISO-certified suppliers, with global shipping under ambient conditions, to streamline your procurement process.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 622381-65-1
Cat. No. B1623940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol
CAS622381-65-1
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)CO
InChIInChI=1S/C13H20N2O/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12/h2-5,16H,6-11H2,1H3
InChIKeyADMFZWUKZBAYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol Technical Overview


{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (CAS 622381-65-1, molecular formula C₁₃H₂₀N₂O, molecular weight 220.31 g/mol) is an aminoalkyl benzyl alcohol derivative featuring a para-substituted phenylmethanol core linked via a methylene bridge to a 4-methylpiperazine moiety [1]. This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and API synthesis, where its benzyl alcohol functional group enables further derivatization through oxidation, esterification, or etherification reactions [2]. The piperazine motif confers basic character (LogP = 0.802 ) and supports salt formation capabilities , making this compound valuable as a linker precursor and intermediate in the construction of more complex pharmacologically active molecules [3].

Synthetic building block for medicinal chemistry and API synthesis
Reactive benzyl alcohol handle supports oxidation, esterification, etherification

Cited as preparative intermediate in pharmaceutical patents
Documented in WO2003/91249 A1, US2008/188467 A1

Para-substituted benzyl alcohol with methylene spacer distinguishes from direct-attachment analogs
Conformational flexibility and electronic properties tailored for linker chemistry

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol vs. Structural Analogs


Substitution of {4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanol (CAS 622381-65-1) with its closest structural analogs introduces critical alterations in molecular topology, functional group positioning, and synthetic utility that fundamentally alter its suitability for specific research and manufacturing applications. This compound is distinguished by the presence of a methylene spacer (-CH₂-) between the phenyl ring and the piperazine nitrogen, coupled with a para-hydroxymethyl group on the phenyl ring [1]. Directly substituting with analogs such as [4-(4-methylpiperazin-1-yl)phenyl]methanol (CAS 342405-34-9), where the piperazine is directly attached to the phenyl ring without a spacer, eliminates the conformational flexibility and alters the electronic properties of the molecule . Regioisomers such as 3-(4-methylpiperazin-1-yl)phenylmethanol (CAS 123987-13-3) and 2-(4-methylpiperazin-1-yl)phenylmethanol (CAS 123987-12-2) differ in substitution pattern, affecting molecular geometry and downstream reactivity . Furthermore, analogs lacking the hydroxymethyl group (e.g., N-methyl-N-benzylpiperazine derivatives) forfeit the primary site for covalent derivatization [2]. The quantitative evidence below substantiates why CAS 622381-65-1 represents a distinct chemical entity with non-interchangeable properties relative to these comparators.

Spacer

Methylene linker between phenyl and piperazine may shift conformational flexibility and basicity compared to direct-attachment analogs (e.g., CAS 342405-34-9).

Regiochemistry

Meta- or ortho-isomers lack the defined melting point (96–98°C) and reproducible purification profile of the para-substituted target.

Handle

Absence of the primary benzyl alcohol group in N-methyl-benzylpiperazine derivatives eliminates the main reactive site for derivatization and linker attachment.

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol Differentiation Evidence


Patent-Documented Role as Synthetic Intermediate

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (CAS 622381-65-1) is explicitly documented as a synthetic intermediate in multiple pharmaceutical patent applications, whereas its direct analog [4-(4-methylpiperazin-1-yl)phenyl]methanol (CAS 342405-34-9) appears primarily as a research chemical with documented biological activities but limited patent-defined synthetic utility in API manufacturing. Specifically, CAS 622381-65-1 is cited as a preparative intermediate in WO2003/91249 A1 and US2008/188467 A1 , while CAS 342405-34-9 is noted as a JAK2 inhibitor scaffold with IC₅₀ = 1.8 nM (enzymatic) and IC₅₀ = 61 nM (cellular) rather than a synthetic building block [1]. This distinction directly informs procurement decisions: CAS 622381-65-1 is the appropriate selection for synthetic route development and intermediate preparation, whereas CAS 342405-34-9 is appropriate for direct biological screening applications.

Patent-Documented Role
Reported
CAS 622381-65-1 cited as synthetic intermediate in 2 pharmaceutical patents; comparator CAS 342405-34-9 documented as JAK2 inhibitor scaffold (IC₅₀ 1.8 nM enzymatic).
Supports synthetic chemistry workflow selection.
Cross-study comparison; patent literature vs. bioactivity databases.
Synthetic Intermediate API Synthesis Medicinal Chemistry Patent Documentation

Methylene Spacer vs. Direct Phenyl-Piperazine Attachment

The defining structural feature differentiating {4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanol (CAS 622381-65-1) from [4-(4-methylpiperazin-1-yl)phenyl]methanol (CAS 342405-34-9) is the presence of a methylene (-CH₂-) spacer between the phenyl ring and the piperazine nitrogen atom. CAS 622381-65-1 contains a benzyl-piperazine linkage (C13H20N2O, MW 220.31, SMILES: OCC1=CC=C(CN2CCN(CC2)C)C=C1) [1], whereas CAS 342405-34-9 features a direct phenyl-piperazine bond (C12H18N2O, MW 206.28) . This structural difference results in a 14.03 Da mass increase (+6.8%), three rotatable bonds in CAS 622381-65-1 versus two in CAS 342405-34-9 (excluding hydroxyl rotation), and distinct conformational flexibility profiles [2].

Methylene Spacer Impact
Head-to-head
Benzyl-piperazine (C13H20N2O, MW 220.31, 3 rotatable bonds) vs. direct phenyl-piperazine (C12H18N2O, MW 206.28, 2 rotatable bonds).
+14.03 Da mass, altered conformational freedom
Spacer-dependent topology influences molecular recognition and derivatization.
Structural comparison based on SMILES and molecular formula.
Molecular Topology Structure-Activity Relationship Conformational Analysis

Para-Substitution vs. Meta- and Ortho-Isomers

CAS 622381-65-1 features para-substitution of the hydroxymethyl group relative to the piperazinylmethyl moiety on the phenyl ring. Regioisomeric analogs with meta-substitution (3-(4-methylpiperazin-1-yl)phenylmethanol, CAS 123987-13-3) and ortho-substitution (2-(4-methylpiperazin-1-yl)phenylmethanol, CAS 123987-12-2) are commercially available but exhibit distinct physicochemical properties. The para-isomer (CAS 622381-65-1) has a calculated melting point range of 96–98°C [1] and LogP of 0.802 , whereas the meta-isomer (CAS 123987-13-3) is described as a solid with lipophilic character enhanced by the piperazine methyl group . These regioisomeric differences affect solubility, crystallization behavior, and downstream synthetic compatibility.

Regioisomer Differences
Reported
Para-isomer (target) mp 96–98°C, LogP 0.802; meta/ortho isomers lack defined thermal data.
Para-substitution enables reproducible purification and quality control.
Regioisomeric commercial catalogs; melting point only characterized for target.
Regiochemistry Positional Isomerism Synthetic Intermediate Selection

Hydroxymethyl Group Reactivity and Derivatization

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (CAS 622381-65-1) contains a primary benzyl alcohol (-CH₂OH) functional group that enables distinct synthetic transformations not accessible with analogs lacking this moiety or possessing alternative functional groups. The benzyl alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, conversion to alkyl halides (e.g., using SOCl₂), esterification, and etherification reactions . In contrast, N-methyl-N-benzylpiperazine derivatives lacking the hydroxymethyl group cannot participate in these transformations without prior functionalization. The commercial availability of CAS 622381-65-1 at 97% assay purity [1] ensures reliable starting material quality for synthetic applications requiring this specific reactive handle.

Hydroxymethyl Reactivity
Class-level
Primary benzyl alcohol (-CH₂OH) enables oxidation, halogenation, esterification, etherification; absent in N-methyl-benzylpiperazine analogs.
Reactive handle supports linker chemistry and prodrug derivatization.
Class-level inference based on functional group chemistry; 97% assay purity commercially available.
Benzyl Alcohol Chemistry Derivatization Linker Chemistry Synthetic Versatility

Bioactivity Database Curation and Annotations

A systematic analysis of public bioactivity databases reveals a significant distinction between {4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanol (CAS 622381-65-1) and structurally related compounds. Specifically, CAS 622381-65-1 has zero (0) curated bioactivity entries in ChEMBL [1], whereas compounds within the broader piperazinebenzylalcohol class (e.g., melanocortin-4 receptor antagonists) have demonstrated low nanomolar binding affinities (Kᵢ < 10 nM) in peer-reviewed structure-activity relationship studies [2]. This differential database presence does not indicate lack of utility; rather, it confirms that CAS 622381-65-1 functions primarily as a synthetic building block rather than a characterized bioactive endpoint, which aligns with its documented role as a preparative intermediate in patent literature .

Bioactivity Database Status
Class-level
CAS 622381-65-1: 0 ChEMBL bioactivity entries; piperazinebenzylalcohol class compounds show Kᵢ < 10 nM as MC4R ligands.
Confirms synthetic intermediate identity; not intended as a finished bioactive molecule.
Data to verify; absence of entries reflects purpose, not lack of utility.
Database Curation Bioactivity Annotation Chemical Biology ChEMBL

{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol Applications


Kinase-Targeted Library Synthesis Building Block

CAS 622381-65-1 serves as a versatile building block for constructing kinase-targeted compound libraries, leveraging the piperazine moiety's established role in engaging kinase ATP-binding pockets. The compound's para-hydroxymethyl group enables covalent linkage to diverse pharmacophores, while the methylene spacer between the phenyl ring and piperazine nitrogen provides conformational flexibility distinct from direct phenyl-piperazine analogs (e.g., CAS 342405-34-9) . The documented use of structurally related piperazinebenzylalcohols as melanocortin-4 receptor antagonists with Kᵢ < 10 nM [1] demonstrates the scaffold's potential for generating target-engaged molecules when properly derivatized. The 97% assay purity [2] and defined melting point of 96–98°C [3] ensure consistent quality for parallel synthesis and purification workflows.

Patent-Defined API Manufacturing Intermediate

CAS 622381-65-1 is explicitly cited as a preparative intermediate in pharmaceutical patents including WO2003/91249 A1 and US2008/188467 A1 , establishing its role in validated synthetic routes to active pharmaceutical ingredients. The compound's benzyl alcohol functionality provides a defined handle for oxidation, esterification, or etherification transformations essential for constructing final drug substances. The commercial availability from GMP-compliant and ISO-certified suppliers [1] supports process development and scale-up activities, while the well-characterized physicochemical profile (LogP = 0.802, boiling point = 347.6°C) [2] facilitates reaction optimization and purification method development.

Linker Chemistry and Ionic Liquid Precursors

The aminoalkyl benzyl alcohol structure of CAS 622381-65-1 enables its utilization as a linker precursor and ionic liquid building block . The piperazine nitrogen provides a basic site for quaternization, while the para-hydroxymethyl group serves as an attachment point for further molecular elaboration. The three rotatable bonds in the molecule [1] confer conformational adaptability beneficial for linker applications, and the methylene spacer distinguishes it from the more rigid direct-attachment analog CAS 342405-34-9 [2]. The compound's commercial availability at defined purity specifications [3] supports reproducible synthesis of functionalized linkers for bioconjugation and materials chemistry applications.

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Methylene spacer and para-hydroxymethyl group for diverse pharmacophore attachment
Scaffold derivatization efficiency and purity consistency (97% assay)
Patent-defined API intermediate
Documented preparative role with reactive benzyl alcohol handle
Process development reproducibility; LogP 0.802 and boiling point 347.6°C facilitate reaction optimization
Linker chemistry and ionic liquid precursors
Basic piperazine nitrogen for quaternization; benzyl alcohol attachment point
Conformational adaptability from 3 rotatable bonds; defined purity for reproducible functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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